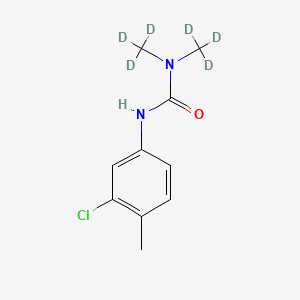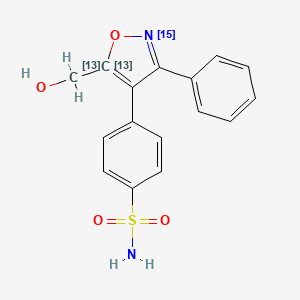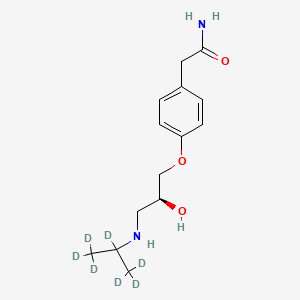
(S)-Atenolol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Atenolol-d7 is a deuterated form of (S)-Atenolol, a selective beta-1 adrenergic receptor antagonist. Deuterium is a stable isotope of hydrogen, and its incorporation into (S)-Atenolol results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of atenolol, as the presence of deuterium can provide more detailed insights through techniques such as mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Atenolol-d7 involves the incorporation of deuterium into the atenolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure the selective incorporation of deuterium at the desired positions in the atenolol molecule.
Chemical Reactions Analysis
Types of Reactions
(S)-Atenolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Atenolol-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: To study reaction mechanisms and isotope effects.
Biology: To investigate the metabolic pathways and pharmacokinetics of atenolol.
Medicine: As a tracer in pharmacological studies to understand drug distribution and elimination.
Industry: In the development of new beta-blockers and related compounds.
Mechanism of Action
(S)-Atenolol-d7 exerts its effects by selectively binding to beta-1 adrenergic receptors, which are primarily located in the heart. This binding inhibits the action of catecholamines (e.g., adrenaline and noradrenaline), leading to a decrease in heart rate and blood pressure. The deuterium atoms in this compound do not significantly alter the mechanism of action but provide a means to track the compound in biological systems using mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
(S)-Atenolol: The non-deuterated form of the compound.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Uniqueness
(S)-Atenolol-d7 is unique due to the presence of deuterium, which allows for more detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where precise tracking of the compound is required.
Properties
IUPAC Name |
2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-FAPHKGRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
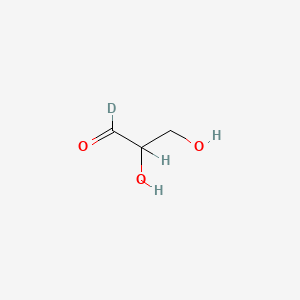
![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)
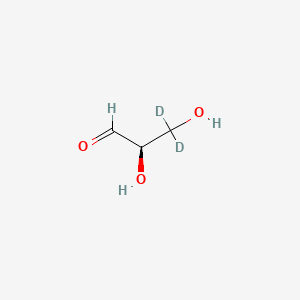


![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
